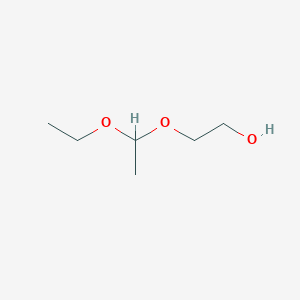
Diethyl 3,3'-(1,3-phenylene)di(1,2-oxazole-5-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) is a complex organic compound characterized by its unique structure, which includes a phenylene group flanked by two oxazole rings, each bearing a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Rings: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.
Attachment to the Phenylene Group: The oxazole rings are then attached to the phenylene group through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxyl groups to form the diethyl esters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Oxidized derivatives of the oxazole rings.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Halogenated or nitrated phenylene derivatives.
Applications De Recherche Scientifique
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole rings and ester groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3,3’-(1,4-phenylene)dipropanoate: Similar in structure but with propanoate groups instead of oxazole rings.
Diethyl 2,5-diaminoterephthalate: Contains amine groups instead of oxazole rings.
Diethyl 3,3’-(1,2-phenylene)dipropanoate: Similar phenylene structure but different substituents.
Uniqueness
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) is unique due to the presence of oxazole rings, which impart distinct chemical and biological properties. The combination of the phenylene group with oxazole rings and ester groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
66421-25-8 |
|---|---|
Formule moléculaire |
C18H16N2O6 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
ethyl 3-[3-(5-ethoxycarbonyl-1,2-oxazol-3-yl)phenyl]-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C18H16N2O6/c1-3-23-17(21)15-9-13(19-25-15)11-6-5-7-12(8-11)14-10-16(26-20-14)18(22)24-4-2/h5-10H,3-4H2,1-2H3 |
Clé InChI |
VNGZNDBFSHDBRZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NO1)C2=CC(=CC=C2)C3=NOC(=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)

![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)

![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)

![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
